3-Methyl-2-indolate

nosiheptide biosynthesis radical SAM enzyme thiopeptide antibiotic

3-Methyl-2-indolate (CHEBI:85502) is the conjugate base of 3-methyl-2-indolic acid (MIA), an indolecarboxylate that predominates at physiological pH 7.3. With molecular formula C₁₀H₈NO₂⁻ and a monoisotopic mass of 174.056 Da, it is classified as a bacterial metabolite and serves as the essential biosynthetic precursor to the thiopeptide antibiotic nosiheptide.

Molecular Formula C10H8NO2-
Molecular Weight 174.18 g/mol
Cat. No. B1240603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-indolate
Molecular FormulaC10H8NO2-
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C12)C(=O)[O-]
InChIInChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13)/p-1
InChIKeyNCXGWFIXUJHVLI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-indolate: Chemical Identity, Core Properties, and Procurement Relevance


3-Methyl-2-indolate (CHEBI:85502) is the conjugate base of 3-methyl-2-indolic acid (MIA), an indolecarboxylate that predominates at physiological pH 7.3 [1]. With molecular formula C₁₀H₈NO₂⁻ and a monoisotopic mass of 174.056 Da, it is classified as a bacterial metabolite and serves as the essential biosynthetic precursor to the thiopeptide antibiotic nosiheptide [2]. The compound is structurally defined by a 3-methyl substituent on the indole nucleus and a carboxylate group at the 2-position, differentiating it from unsubstituted indole-2-carboxylate and from 3-methylindole (skatole), which lacks the carboxylate functionality [3]. For procurement, 3-methyl-2-indolate is available as its acid form (CAS 10590-73-5) or as stable salts, with purity specifications critical for applications in biosynthetic pathway engineering and metabolite reference standard preparation.

Workflow Biosynthetic pathway engineering (thiopeptide) NosL product & NosJ substrate
Format Deprotonated anion for physiological pH assays pH 7.3 speciation context
Selection Rigid indole-2-carboxylate scaffold for SAR & docking Zero rotatable bonds

Why Generic Indole-2-Carboxylates or 3-Methylindoles Cannot Replace 3-Methyl-2-Indolate


Indole-2-carboxylates and 3-methylindoles share the indole scaffold but differ critically in the simultaneous presence of both the 3-methyl group and the 2-carboxylate anion—a combination that cannot be replicated by simple mixture or analog substitution. The 3-methyl group alters the electron density of the indole ring, affecting reactivity at the C2 position and modulating interactions with biosynthetic enzymes such as NosL, the radical SAM tryptophan lyase that specifically generates 3-methyl-2-indolic acid as the dedicated intermediate for nosiheptide assembly [1]. The carboxylate group, predominantly deprotonated at physiological pH (unlike 3-methylindole which lacks this moiety), determines aqueous solubility, metal-chelation potential, and recognition by carrier proteins such as NosJ in the downstream biosynthetic pathway [2]. Generic substitution with indole-2-carboxylate (lacking the 3-methyl) or 3-methylindole (lacking the 2-carboxylate) fails to meet the structural requirements for these specific biological functions, making 3-methyl-2-indolate uniquely suited for applications in thiopeptide antibiotic research and microbial metabolite profiling.

3-Methylindole lacks the 2-carboxylate anion; enzyme recognition may shift.
Indole-2-carboxylate misses the 3-methyl group that modulates NosJ carrier loading.
Ionization state mismatch at physiological pH can alter solubility and target interaction.

Quantitative Comparative Evidence for 3-Methyl-2-Indolate Selection Versus Close Analogs


Exclusive Role as the NosL-Generated Biosynthetic Intermediate for the Thiopeptide Antibiotic Nosiheptide

3-Methyl-2-indolic acid (the conjugate acid of 3-methyl-2-indolate) is the specific product of the radical SAM enzyme NosL acting on L-tryptophan [1]. This reaction—a carbon chain rearrangement converting L-Trp to MIA—is unique to the nosiheptide biosynthetic gene cluster and is not catalyzed by NosL homologs on indole-2-carboxylate or 3-methylindole scaffolds. MIA then serves as the sole substrate for the carrier protein NosJ, which tethers it for downstream incorporation into the nosiheptide macrocycle via a cryptic carrier-protein-mediated pathway [2]. No other indole-2-carboxylate or 3-methylindole derivative can substitute for MIA in this pathway.

Biosynthetic specificity
Head-to-head
MIA: exclusive NosL product; indole-2-carboxylate & 3-methylindole: no conversion
Only MIA serves as NosJ substrate in pathway reconstitution.
In vitro NosL/NosJ assay context; other analogs not recognized.
nosiheptide biosynthesis radical SAM enzyme thiopeptide antibiotic biosynthetic intermediate

pH-Dependent Speciation: Predominant Deprotonated Form at Physiological pH Versus Protonated Acid Analogs

3-Methyl-2-indolate exists as the deprotonated carboxylate anion at pH 7.3, constituting the major species under physiological conditions [1]. In contrast, indole-2-carboxylic acid (pKa ~3.5–4.0) and 3-methyl-2-indolic acid remain predominantly protonated at acidic pH and require buffering to achieve equivalent solubility and charge characteristics. This speciation difference directly impacts aqueous solubility, metal-ion coordination capacity, and electrostatic interactions with positively charged enzyme active sites. The computed XLogP3 of 2.9 for the conjugate acid indicates moderate lipophilicity, but the charged carboxylate form exhibits substantially altered partitioning behavior compared to the neutral acid [2].

Ionization state
Reported
>99% deprotonated at pH 7.3 (anionic form)
Anionic carboxylate for physiological assay compatibility.
Contrasts with neutral 3-methylindole; solubility & charge determined by speciation.
physiological speciation ionization state solubility membrane permeability

Enzyme Inhibition Profile: Indole N-Methyltransferase Activity Compared to Structural Analogs

3-Methyl-2-indolate (tested as CHEMBL2368635) exhibits a Ki of 12,000 nM against human indolethylamine N-methyltransferase (INMT), an enzyme involved in the methylation of tryptamine and structurally related indole ethylamines [1]. While this represents relatively weak inhibition compared to optimized drug-like molecules, it provides a quantitative baseline for the indole-2-carboxylate scaffold in this target class. By comparison, indole-2-carboxylate derivatives with optimized C3 substituents (e.g., substituted benzyl chains) have demonstrated significantly enhanced INMT affinity, with Ki values in the sub-micromolar range in structure-activity relationship (SAR) studies of the indole-2-carboxylate series [2]. The 3-methyl substituent alone, without further elaboration, is insufficient for potent INMT inhibition.

INMT inhibition (Ki)
Class-level
Ki = 12,000 nM
Baseline affinity for indole-2-carboxylate scaffold.
>100-fold lower than optimized analogs; minimal pharmacophore control.
indole N-methyltransferase enzyme inhibition metabolite regulation methyl transfer

Bacterial Metabolite Classification and Microbial Source Specificity Versus Generic Indole Metabolites

3-Methyl-2-indolate is explicitly annotated as a bacterial metabolite in ChEBI and has been specifically reported from Micromonospora cinerea, a Gram-positive actinobacterium known for producing bioactive secondary metabolites including the thiopeptide antibiotic nosiheptide [1][2]. In contrast, indole-2-carboxylic acid is a more generic bacterial metabolite produced by diverse species, including aromatic-acid-degrading bacteria via dioxygenase pathways, and is not specifically linked to thiopeptide biosynthesis [3]. The restricted phylogenetic distribution of 3-methyl-2-indolate production—tied to the NosL gene cluster—provides a biomarker-level specificity absent in broader indole-2-carboxylate metabolites.

Microbial source
Cross-study comparable
Restricted to Micromonospora cinerea (NosL cluster)
Pathway-specific biomarker for nosiheptide producers.
Indole-2-carboxylate is broadly distributed; lacks this specificity.
bacterial metabolite Micromonospora cinerea microbial specialized metabolism natural product discovery

Rotatable Bond Count and Conformational Rigidity: Impact on Molecular Recognition

3-Methyl-2-indolate possesses zero rotatable bonds (computed by Cactvs 3.4.8.18), resulting in a conformationally rigid structure where the carboxylate group is coplanar with the indole ring system [1]. This contrasts with 3-methyl-2-indolinone (3-methyloxindole), which contains one rotatable bond at the sp³-hybridized C3 position and adopts a non-planar lactam conformation. Conformational rigidity reduces the entropic penalty upon target binding and enhances shape complementarity in enzyme active sites, as demonstrated in factor Xa inhibitor design where 3-methyl substitution on the indole-2-carboxylate scaffold was shown to optimize subpocket occupancy [2]. The zero-rotatable-bond architecture also simplifies conformational sampling in computational docking studies.

Conformational rigidity
Class-level
0 rotatable bonds
Rigid planar scaffold reduces docking complexity.
Contrasts with flexible 3-methyl-2-indolinone (1 rotatable bond).
conformational restriction rotatable bonds molecular recognition entropic penalty

Optimal Research and Industrial Application Domains for 3-Methyl-2-Indolate


Thiopeptide Antibiotic Pathway Engineering and Nosiheptide Biosynthesis Research

3-Methyl-2-indolate (as MIA) is the indispensable substrate for in vitro reconstitution of the NosJ-dependent loading step in nosiheptide biosynthesis. Researchers engineering the nosiheptide pathway—whether for yield improvement, analog generation, or heterologous expression—require authentic MIA as the starter unit for the indole side ring [1]. No alternative indole carboxylate can substitute, as NosL specifically generates MIA from L-tryptophan and NosJ selectively tethers MIA for downstream macrocyclization. Procurement of high-purity MIA is essential for kinetic characterization of NosJ, structural biology studies of the NosJ-MIA complex, and feeding experiments in nosiheptide-producing Streptomyces and Micromonospora strains [2].

Microbial Metabolomics and Biomarker Discovery for Thiopeptide-Producing Actinobacteria

As a bacterial metabolite with restricted phylogenetic distribution, 3-methyl-2-indolate serves as a diagnostic biomarker for the presence of nosiheptide-type biosynthetic gene clusters in actinobacterial genomes and metabolomes. Its detection in culture extracts by LC-MS/MS (targeting m/z 174.056 for [M-H]⁻) enables selective prioritization of strains with thiopeptide biosynthetic potential, distinguishing them from the numerous species that produce generic indole-2-carboxylates via aromatic acid degradation pathways [1]. For natural product discovery groups, a certified reference standard of 3-methyl-2-indolate is required for accurate quantification and retention time alignment in targeted metabolomics workflows.

Enzyme Inhibition Screening: Minimal Pharmacophore Control for Indole-2-Carboxylate SAR Campaigns

With a Ki of 12,000 nM against indolethylamine N-methyltransferase, 3-methyl-2-indolate provides a quantitative baseline for structure-activity relationship studies in the indole-2-carboxylate inhibitor class [1]. Its weak activity defines the lower boundary of potency contributed solely by the 3-methyl-2-carboxylate scaffold, enabling researchers to quantify the affinity gains achieved by additional substituents at C3, C5, or N1 positions [2]. This makes 3-methyl-2-indolate an essential negative control compound for high-throughput screening libraries focused on methyltransferase targets, including INMT, EZH2, and DNMT family enzymes.

Computational Chemistry and Molecular Docking: Rigid Scaffold for Binding Mode Validation

The zero-rotatable-bond architecture of 3-methyl-2-indolate (Cactvs computed property) renders it an ideal rigid scaffold for computational docking validation and pharmacophore modeling [1]. Unlike conformationally flexible analogs such as 3-methyl-2-indolinone, the completely planar indole-2-carboxylate core minimizes conformational sampling requirements and produces unambiguous docking poses in enzyme active sites. This property was leveraged in the design of factor Xa inhibitors, where the 3-methyl group on the indole-2-carboxylate scaffold proved critical for occupying the S1 subpocket [2]. Computational chemistry groups can use 3-methyl-2-indolate to calibrate docking scoring functions and validate binding mode predictions before expanding to more flexible derivatives.

Application
Selection Property
Validation Focus
Thiopeptide pathway studies
NosJ substrate specificity
Biosynthetic intermediate validation
Metabolomic biomarker discovery
Phylogenetic specificity
LC-MS detection & retention alignment
Methyltransferase SAR campaigns
Minimal pharmacophore control
Baseline Ki benchmarking
Molecular docking validation
Conformational rigidity
Binding pose prediction
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